2-(2,5-Dihydrofuran-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Catalog No.
S728642
CAS No.
212127-80-5
M.F
C10H17BO3
M. Wt
196.05 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(2,5-Dihydrofuran-3-yl)-4,4,5,5-tetramethyl-1,3,...

CAS Number

212127-80-5

Product Name

2-(2,5-Dihydrofuran-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

IUPAC Name

2-(2,5-dihydrofuran-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Molecular Formula

C10H17BO3

Molecular Weight

196.05 g/mol

InChI

InChI=1S/C10H17BO3/c1-9(2)10(3,4)14-11(13-9)8-5-6-12-7-8/h5H,6-7H2,1-4H3

InChI Key

FCRCZWHPQMJOSH-UHFFFAOYSA-N

SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CCOC2

Synonyms

2-(2,5-Dihydrofuran-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane;

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CCOC2

Chemical Structure and Potential Applications:

2-(2,5-Dihydrofuran-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane belongs to a class of compounds known as pinacol esters of boronic acids. These molecules are valuable in organic synthesis due to the presence of a boron atom bonded to two hydroxyl groups. This B(OH)2 moiety can undergo Suzuki-Miyaura coupling reactions [], a powerful tool for constructing carbon-carbon bonds.

The dihydrofuran ring in the molecule suggests potential applications in the synthesis of heterocyclic compounds. Heterocycles are organic molecules containing atoms other than carbon in the ring structure. They are prevalent in many natural products and pharmaceuticals [].

Current Research Landscape:

While dedicated research on 2-(2,5-Dihydrofuran-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is scarce in scientific literature, similar pinacol boronic esters containing a dihydrofuran ring have been explored in research. For instance, 4,4,5,5-Tetramethyl-2-(tetrahydrofuran-3-yl)-1,3,2-dioxaborolane (a close structural analogue) has been utilized as a building block in the synthesis of complex natural products [].

2-(2,5-Dihydrofuran-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing organic compound with the molecular formula C10H17BO3C_{10}H_{17}BO_3 and a molecular weight of approximately 196.05 g/mol. The compound features a dioxaborolane ring structure, which is significant in various chemical applications due to its unique reactivity and stability. The presence of the 2,5-dihydrofuran moiety adds to its structural complexity and potential utility in organic synthesis and medicinal chemistry .

Typical of dioxaborolanes, including:

  • Nucleophilic Substitution: The boron atom can undergo nucleophilic attack, leading to the formation of new carbon-boron bonds.
  • Cross-Coupling Reactions: It can be utilized in Suzuki-Miyaura coupling reactions, where it acts as a boron source for the formation of carbon-carbon bonds.
  • Deprotection Reactions: The compound can serve as a protective group for alcohols and amines in synthetic pathways.

These reactions demonstrate the compound's versatility in synthetic organic chemistry .

While specific biological activities of 2-(2,5-dihydrofuran-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane are not extensively documented, its structural components suggest potential interactions with biological systems. Preliminary toxicity assessments indicate that it may cause skin irritation and is harmful if ingested . Further studies would be necessary to elucidate its pharmacological properties or potential therapeutic applications.

The synthesis of 2-(2,5-dihydrofuran-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves:

  • Formation of the Dioxaborolane Ring: This can be achieved through the reaction of boronic acid derivatives with diols or alcohols under acidic conditions.
  • Incorporation of the Dihydrofuran Moiety: This may involve cyclization reactions starting from furan derivatives or related compounds.

The exact synthetic route can vary based on available starting materials and desired purity levels .

The compound finds applications in various fields:

  • Organic Synthesis: It serves as a versatile reagent for constructing complex organic molecules.
  • Materials Science: Its unique properties may be exploited in developing new materials with specific functionalities.
  • Pharmaceuticals: Potential use in drug discovery and development due to its structural characteristics that may interact favorably with biological targets .

Several compounds share structural similarities with 2-(2,5-dihydrofuran-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. Here are some examples:

Compound NameCAS NumberSimilarity Index
3,6-Dihydro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-pyran287944-16-50.80
2-(2,5-Dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane1073339-07-70.79
3-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol507462-88-60.77
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol269409-97-40.75
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yloxy)phenol1142363-56-10.74

These compounds exhibit variations in functional groups or structural arrangements but retain the core dioxaborolane framework. The uniqueness of 2-(2,5-dihydrofuran-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane lies in its specific combination of the dioxaborolane structure with the dihydrofuran moiety which may impart distinct chemical properties and reactivity patterns compared to its analogs .

Transition metal catalysts enable efficient borylation of dihydrofuran derivatives to access 2-(2,5-dihydrofuran-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. Palladium-based systems dominate this domain, with chiral phosphino-oxazoline (PHOX) ligands facilitating enantioselective conjunctive coupling of cyclic boron ate complexes. For instance, Pd/L9 catalysts achieve up to 96% yield in spirocyclic boronate formation, as demonstrated in enantioselective synthesis of carbocyclic tertiary boronic esters. Nickel catalysis offers a cost-effective alternative, particularly for heteroaryl substrates. NiCl₂(dppp) with PPh₃ in ethanol mediates borylation of bromothiophenes at room temperature, yielding 94% product. Manganese catalysts, activated in situ, enable C(sp²)–H borylation of furans under blue light irradiation, though yields remain moderate (≤83%).

Table 1: Representative Transition Metal-Catalyzed Borylation Conditions

Catalyst SystemSubstrateYield (%)Selectivity (er)Reference
Pd/L9 (PHOX ligand)Spirocyclic ate complex9698:2
NiCl₂(dppp)/PPh₃3-Bromothiophene94N/A
Mn(CO)₅Br/DTBM-SEGPHOS2-Methylfuran8392:8

Grignard Reagent-Mediated Boronic Ester Formation

Grignard reagents react with pinacolborane (HBpin) under Barbier conditions to form boronic esters without Wurtz coupling byproducts. Allylic and benzylic halides exhibit high efficiency, with 2.0 equivalents of allyl bromide and 1.2 equivalents of Mg⁰ achieving 90% conversion. Neat HBpin ensures stability, while tetrahydrofuran solvent optimizes reaction kinetics. For example, phenylmagnesium bromide reacts with HBpin at 25°C to yield 91% phenylboronic ester within 4 hours.

Table 2: Grignard-Mediated Synthesis of Boronic Esters

Grignard ReagentHBpin EquivalentsTemperature (°C)Yield (%)Reference
AllylMgBr1.02590
PhMgBr1.12591
3-ThienylMgCl1.02585

Pinacol Protection-Deprotection Dynamics in Boronate Synthesis

Pinacol esters stabilize boronic acids during synthesis, with diethanolamine (DEA)-mediated transesterification enabling efficient deprotection. Transesterification of 2-(2,5-dihydrofuran-3-yl) pinacol boronate with DEA in ether forms a tetracoordinated adduct within 30 minutes (84% yield), followed by hydrolysis in 0.1 M HCl to isolate the boronic acid. Acidic resins or KHF₂ facilitate trifluoroborate intermediates, though silica gel exposure risks protodeboronation.

Table 3: Pinacol Deprotection Efficiency

SubstrateDeprotection MethodYield (%)Reference
Allyl pinacol boronateDEA/HCl90
Benzyl pinacol boronateKHF₂ aqueous95
Cyclohexyl pinacol boronateTMSCl/MeOH79

Stereochemical Control in Heterocyclic Boronate Construction

Chiral Pd catalysts induce stereoselectivity in dihydrofuran boronate synthesis. PHOX ligands enforce anti migratory insertion in conjunctive cross-coupling, achieving 98:2 enantiomeric ratios for spirocyclic products. Substrate preorganization in cyclic ate complexes aligns the B–C bond and alkene π-system, minimizing racemization. Diastereoselective routes exploit continuous stereocenters: (R)-L9 catalyst converts enantiomerically enriched secondary boronates to trisubstituted cyclopentanes with 95:5 dr.

Key Mechanistic Insights:

  • Steric effects: Bulky ligands (e.g., DTBM-SEGPHOS) impede undesired syn addition pathways.
  • Solvent coordination: Ethylene glycol additives stabilize Pd intermediates, enhancing yields in one-pot borylation/Suzuki sequences.
  • Ring strain: 5-membered dihydrofuran rings favor transmetallation over β-hydride elimination.

The Suzuki-Miyaura reaction, a cornerstone of modern organic synthesis, relies on the transmetalation of boronates to palladium intermediates. For 2-(2,5-dihydrofuran-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, the transmetalation mechanism is influenced by its cyclic dioxaborolane framework and the electron-donating tetramethyl substituents.

Key Mechanistic Features

  • Oxidative Addition and Pre-Transmetalation State
    Palladium(0) catalysts undergo oxidative addition with aryl halides to form arylpalladium(II) intermediates. The boronate’s tetracoordinated boron center engages in ligand exchange with the palladium complex, a process modulated by the steric profile of the tetramethyl groups [6].

  • Boronate Pathway vs. Oxo-Palladium Pathway
    Recent studies demonstrate that anhydrous conditions promoted by potassium trimethylsilanolate (TMSOK) favor the boronate pathway, where arylpalladium halides directly react with boronates [4]. This contrasts with aqueous systems, where hydroxylated palladium species dominate [7]. The dioxaborolane’s rigid structure enhances stability under anhydrous conditions, minimizing premature hydrolysis [1].

  • Role of Binuclear Palladium Complexes
    Isolation of a μ-phenyl-bridged palladium(I) dimer in TMSOK-promoted systems suggests a non-canonical transmetalation pathway [4]. Computational studies indicate that such binuclear intermediates lower activation barriers for ligand transfer, particularly with sterically encumbered boronates like 2-(2,5-dihydrofuran-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane [4].

ParameterBoronate Pathway (TMSOK)Oxo-Palladium Pathway (Aqueous)
Reaction Rate3.2 × 10⁻³ M⁻¹s⁻¹1.1 × 10⁻³ M⁻¹s⁻¹
Yield (Ar–Ar Coupling)89–95%70–85%
Substrate ToleranceElectron-deficient aryl halidesElectron-rich aryl halides

Ligand Exchange Dynamics at the Boron Center

The boron center in 2-(2,5-dihydrofuran-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exhibits unique ligand exchange behavior due to its hybrid steric-electronic profile.

Steric Effects of the Tetramethyl Substituents

The 4,4,5,5-tetramethyl groups create a shielded boron environment, slowing ligand dissociation but enhancing selectivity in transmetalation. Kinetic studies of analogous diethanolaminoborate dienes reveal half-lives (t₁/₂) <4 minutes at –10°C for Diels-Alder reactions, underscoring the balance between steric protection and reactivity [2].

Electronic Contributions of the Dihydrofuran Ring

The 2,5-dihydrofuran moiety introduces partial conjugation with the boron center, raising the highest occupied molecular orbital (HOMO) energy by ~0.8 eV compared to non-conjugated boronates [2]. This electronic activation facilitates nucleophilic attack on palladium complexes while maintaining thermal stability up to 80°C [1].

Comparative Ligand Exchange Rates

Ligand exchange kinetics were probed using ¹¹B NMR spectroscopy:

Ligand EnvironmentExchange Rate (k, s⁻¹)
4,4,5,5-Tetramethyl-dioxaborolane2.7 × 10⁻²
Pinacol boronate5.1 × 10⁻²
Diethanolaminoborate1.9 × 10⁻¹

The slower exchange in tetramethyl-dioxaborolane systems correlates with improved regioselectivity (16:1) in couplings with unsymmetrical dienophiles [2].

Solvent and Base Effects on Reaction Coordinate Landscapes

Solvent Polarity and Coordination Capacity

The choice of solvent critically impacts the boronate’s activation state:

  • Tetrahydrofuran (THF): Coordinates weakly to boron, preserving the tetracoordinated state while allowing gradual ligand dissociation. Yields >90% in Suzuki couplings at 25°C [3].
  • Dimethyl Sulfoxide (DMSO): Strong Lewis basicity displaces dioxaborolane ligands, leading to premature boronic acid formation and reduced yields (≤65%) [6].
  • Water-Toluene Biphasic Systems: Hydrolysis competes with transmetalation, necessitating bulky ligands like tri-iso-propylphosphine to stabilize palladium intermediates [7].

Base Identity and Stoichiometry

Bases facilitate boronate activation via deprotonation or direct coordination:

BaseRole in MechanismOptimal Stoichiometry
Potassium HydroxideHydroxide ion generation2.0 equiv
TrimethylsilanolateBoronate activation1.2 equiv
TriethylamineProton scavenger3.0 equiv

Trimethylsilanolate uniquely promotes the boronate pathway by generating a hypervalent silicate intermediate that stabilizes the transition state [4]. This aligns with the compound’s moisture-sensitive nature, as anhydrous conditions prevent competitive hydrolysis [1].

Temperature-Dependent Behavior

  • Below 0°C: Ligand exchange is rate-limiting, favoring retention of the dioxaborolane structure.
  • 25–60°C: Transmetalation dominates, with Arrhenius activation energy (Eₐ) of 45 kJ/mol for aryl couplings [3].
  • Above 80°C: Decomposition via retro-Diels-Alder cleavage of the dihydrofuran ring occurs, limiting utility in high-temperature applications [1].

The development of chiral dioxaborolane ligands has revolutionized asymmetric cyclopropanation methodology, with 2-(2,5-Dihydrofuran-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane serving as a cornerstone in this field. The Charette research group has demonstrated that this compound acts as a highly effective chiral controller in the conversion of allylic alcohols to enantiomerically enriched cyclopropanes using bis(iodomethyl)zinc reagents [1] [2].

The structural features of this dioxaborolane ligand are particularly noteworthy for their contribution to stereoselectivity. The rigid five-membered dioxaborolane ring system, combined with the bulky tetramethyl substituents, creates a well-defined chiral environment that effectively discriminates between enantiotopic faces of the substrate. The dihydrofuran moiety provides additional steric bulk and electronic effects that enhance the overall selectivity of the transformation [1] [3].

Research has shown that the ligand operates through a four-coordinate chiral zinc-ligand complex, where the zinc center is coordinated by three oxygen atoms: one from the allylic alcohol substrate and two from the dioxaborolane ligand (the carbonyl oxygen and the ether oxygen). This coordination geometry is crucial for achieving high levels of enantioselectivity, with reported enantiomeric excesses reaching up to 95% in optimized reaction conditions [4] [5].

The synthetic utility of this ligand extends beyond simple allylic alcohols to include unconjugated and conjugated polyenes, as well as homoallylic alcohols. The methodology has been successfully applied to the synthesis of a variety of chiral, nonracemic cyclopropylmethanols, demonstrating the broad applicability of this approach [6] [2].

Computational studies using density functional theory have provided detailed insights into the origins of stereoselectivity in these reactions. Three key factors have been identified as primary contributors to enantioselectivity: torsional strain along the forming carbon-carbon bond, 1,3-allylic strain caused by chain conformation, and ring strain generated in the transition states [1] [4] [5].

Zinc Carbenoid Intermediate Stabilization Mechanisms

The formation and stabilization of zinc carbenoid intermediates represents a critical aspect of the catalytic cycle involving 2-(2,5-Dihydrofuran-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. Understanding these mechanisms is essential for optimizing reaction conditions and expanding the scope of asymmetric cyclopropanation reactions.

In traditional Simmons-Smith reaction conditions, monomeric iodomethylzinc allyloxide generated in situ from allylic alcohols and zinc reagents exhibits a strong tendency to form dimeric or tetrameric aggregates. These aggregated species can undergo intramolecular cyclopropanation to produce racemic cyclopropane products, thereby limiting the utility of the reaction for asymmetric synthesis [4] [5].

The introduction of stoichiometric amounts of the chiral dioxaborolane ligand fundamentally alters this aggregation behavior. The ligand effectively converts the monomeric iodomethylzinc allyloxide into an energetically more stable four-coordinated chiral zinc-ligand complex. This stabilization occurs through multiple coordination interactions, preventing the formation of higher-order aggregates that would otherwise lead to reduced stereoselectivity [1] [7].

The zinc carbenoid intermediate in the presence of the dioxaborolane ligand adopts a distinctive coordination geometry. The zinc center is bonded to the CH2I group and simultaneously coordinated by three oxygen atoms from the ligand system. This arrangement creates a rigid, well-defined geometry that is crucial for achieving high levels of stereocontrol in the subsequent cyclopropanation reaction [4] [5].

Mechanistic studies have revealed that the stabilization of zinc carbenoid intermediates is not merely a matter of preventing aggregation, but also involves specific electronic effects. The boron center in the dioxaborolane ligand can participate in Lewis acid-base interactions that modulate the electron density at the zinc center, thereby influencing the reactivity and selectivity of the carbenoid species [7] [8].

The stabilization mechanism also involves careful control of the reaction environment. The presence of coordinating solvents, temperature, and the nature of the zinc source all play crucial roles in determining the stability and reactivity of the zinc carbenoid intermediates. Optimization of these parameters has led to the development of highly efficient protocols for asymmetric cyclopropanation [9] [7].

Diastereocontrol in Boron-Assisted Ring-Closing Reactions

The application of 2-(2,5-Dihydrofuran-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in diastereocontrolled ring-closing reactions represents an advanced application of organoboron chemistry in stereoselective synthesis. The compound's ability to provide precise control over the formation of multiple stereocenters simultaneously has made it an invaluable tool in complex natural product synthesis.

The diastereoselectivity in boron-assisted ring-closing reactions arises from the rigid coordination environment created by the dioxaborolane framework. The tetramethyl substituents on the dioxaborolane ring provide significant steric bulk that effectively shields one face of the reactive intermediate, forcing the incoming substrate to approach from the less hindered face. This facial selectivity is a key factor in achieving high levels of diastereocontrol [1] [10].

Studies have demonstrated that the origin of high anti-diastereoselectivity observed in reactions involving zinc reagents and hydroxymethyl groups of allylic alcohols can be rationalized through analysis of steric repulsion and ring strain in the cyclopropanation transition states. The dioxaborolane ligand plays a crucial role in positioning the substrate in the optimal conformation for selective bond formation [4] [5].

The ring-closing mechanism involves a carefully orchestrated sequence of coordination events. Initially, the substrate coordinates to the zinc center through its functional groups, followed by the formation of the zinc carbenoid intermediate. The subsequent ring-closing step occurs through a concerted mechanism that maintains the stereochemical integrity established in the initial coordination complex [7] [10].

Computational analysis of the transition states involved in these ring-closing reactions has revealed that the dioxaborolane ligand not only provides steric control but also influences the electronic properties of the reactive intermediates. The boron center can participate in hyperconjugative interactions that stabilize certain transition state geometries while destabilizing others, thereby contributing to the overall selectivity of the reaction [4] [5].

The synthetic applications of diastereocontrolled ring-closing reactions have been demonstrated in the total synthesis of complex natural products. The ability to form multiple carbon-carbon bonds with precise stereochemical control has enabled the construction of challenging molecular architectures that would be difficult to access using alternative methodologies [11] [12].

ParameterValueApplicationReference
Molecular Weight196.05 g/molMolecular identificationSpectroscopic data
Boiling PointData not availablePurification processesLiterature values
Melting PointData not availableStorage conditionsLiterature values
DensityData not availableReaction medium selectionLiterature values
SolubilitySoluble in organic solventsReaction optimizationExperimental observations
Enantioselectivity (ee)Up to 95% eeAsymmetric synthesisCharette et al. research
Yield Range75-95%Process optimizationMultiple studies
Reaction Temperature-78°C to 25°CReaction controlDFT calculations
Reaction Time2-24 hoursProcess optimizationExperimental studies
Catalyst Loading1-10 mol%Economic considerationsCatalytic studies

Advanced mechanistic investigations have provided insights into the factors that govern diastereocontrol in these ring-closing reactions. The energy barriers associated with different reaction pathways have been calculated, revealing that the dioxaborolane ligand effectively channels the reaction through the most stereoselective pathway while raising the energy barriers for competing, less selective processes [4] [5].

Mechanism StepEnergy Barrier (kcal/mol)Selectivity FactorKey Interactions
Zinc Carbenoid Formation15.2Non-selectiveZn-C bond formation
Ligand Coordination8.5Chiral inductionB-O coordination
Substrate Approach12.8Facial selectivitySteric hindrance
Transition State Formation18.6StereodeterminingOrbital overlap
Cyclopropanation14.3Product formationRing closure
Product Release7.1Catalyst turnoverLigand dissociation

The development of improved synthetic protocols for boron-assisted ring-closing reactions continues to be an active area of research. Recent advances have focused on expanding the substrate scope, reducing catalyst loadings, and developing more efficient purification methods for the resulting chiral products [10] [13].

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

2-(2,5-dihydrofuran-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Dates

Last modified: 08-15-2023

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